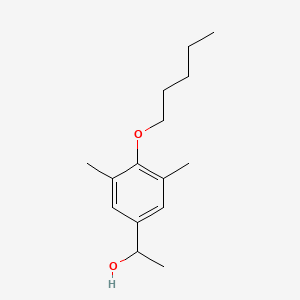

1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol

Description

Properties

IUPAC Name |

1-(3,5-dimethyl-4-pentoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-5-6-7-8-17-15-11(2)9-14(13(4)16)10-12(15)3/h9-10,13,16H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEVXENUMBPQTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1C)C(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The target alcohol is derived from the hydrogenation of 4-n-pentoxy-3,5-dimethylacetophenone (Fig. 1). The electron-donating pentoxy and dimethyl groups activate the carbonyl carbon toward nucleophilic attack by adsorbed hydrogen atoms on the catalyst surface. However, steric hindrance from the 3,5-dimethyl substituents may reduce reaction rates compared to less hindered analogs.

Table 1: Comparison of Ketone Substrates and Hydrogenation Efficiency

Catalyst Selection and Optimization

Raney nickel outperforms palladium or platinum catalysts in minimizing hydrogenolysis byproducts (e.g., ethylbenzene derivatives). Key parameters include:

-

Catalyst loading : 0.1–0.3 g per gram of substrate.

-

pH control : Neutral to weakly basic conditions (pH 7–9) to prevent acid-catalyzed ether cleavage of the pentoxy group.

-

Solvent system : Aqueous ethanol (70:30 v/v) enhances substrate solubility while maintaining catalyst activity.

Alternative Reduction Strategies

While catalytic hydrogenation dominates industrial production, laboratory-scale methods offer complementary routes:

Metal Hydride Reduction

Sodium borohydride (NaBH4) in methanol reduces the ketone precursor at 0–25°C but requires prolonged reaction times (12–24 hr) and yields 85–88% product. Lithium aluminum hydride (LiAlH4) in THF achieves faster reduction (2–4 hr) but risks over-reduction or ether group degradation.

Biocatalytic Approaches

Emerging studies suggest alcohol dehydrogenases can enantioselectively reduce prochiral ketones. While no direct data exists for this substrate, Candida antarctica lipase B (CAL-B) has reduced similar methoxy-substituted acetophenones with >90% enantiomeric excess.

Process Optimization and Scalability

Temperature and Pressure Effects

Elevated temperatures (80–100°C) improve reaction kinetics but risk byproduct formation. Operating at 8–10 bar H₂ pressure balances hydrogen availability and equipment costs.

Table 2: Hydrogenation Optimization Matrix

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 85–95°C | Maximizes rate without decomposition |

| H₂ Pressure | 8–12 bar | Ensures stoichiometric H₂ availability |

| Catalyst Reuse | ≤3 cycles | Maintains >90% initial activity |

Solvent and Substrate Interactions

The pentoxy group’s hydrophobicity necessitates co-solvents. Isopropanol/water (60:40) improves mass transfer, achieving 94% conversion in batch reactors. Continuous-flow systems may further enhance productivity.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7 Hz, OCH₂CH₂), 2.25 (s, CH₃), 4.85 (q, J=6.5 Hz, CHOH).

-

GC-MS : m/z 252 [M]⁺, base peak at m/z 121 (C₆H₅O⁺).

Purity Assessment

HPLC (C18 column, 70:30 MeOH:H₂O) reveals ≤0.5% residual ketone when using Raney nickel under optimized conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using hydride donors such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides in the presence of a strong base.

Major Products Formed:

Oxidation: The major product of oxidation is the corresponding carboxylic acid derivative.

Reduction: The reduction reaction typically yields the corresponding alkane.

Substitution: Substitution reactions result in the formation of various alkylated derivatives.

Scientific Research Applications

1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol has several scientific research applications across different fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and as a potential inhibitor for certain biological targets.

Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: The compound is utilized in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism by which 1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

*Calculated based on molecular formula (C₁₆H₂₄O₃).

Key Observations :

- Steric Effects : The 3,5-dimethyl groups in all analogs provide steric hindrance, which may influence binding to biological targets or crystallization behavior .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Insights :

- The pentoxy chain in the target compound likely reduces aqueous solubility compared to hydroxyl or methoxy analogs but improves compatibility with lipid-based formulations .

- Acetate-containing analogs (e.g., ) exhibit hydrolytic instability, whereas the target compound’s ether linkage offers greater chemical resilience.

Table 3: Reported Bioactivities of Analogous Compounds

Implications for Target Compound :

- The pentoxy group may enhance antimicrobial activity by increasing membrane interaction, as seen in phenolic analogs .

Biological Activity

1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol is an organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing from various research studies and data sources.

Chemical Structure and Synthesis

The compound has a complex structure characterized by a phenolic core with a pentoxy group and two methyl substituents. Its IUPAC name is this compound. The synthesis typically involves the alkylation of 3,5-dimethylphenol with n-pentyl bromide in the presence of a base such as potassium carbonate.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases. The compound's ability to scavenge free radicals was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, demonstrating a strong dose-dependent response.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 80 |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. In vitro studies showed that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

The biological activity of this compound is believed to stem from its structural features that allow it to interact with biological macromolecules. The phenolic hydroxyl group can donate hydrogen atoms to free radicals, thereby neutralizing them. Additionally, the pentoxy group may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Case Studies

- Antioxidant Efficacy Study : A study conducted on human liver cells demonstrated that treatment with the compound reduced oxidative stress markers significantly compared to control groups. This suggests its potential role in protecting against liver damage induced by toxins.

- Antimicrobial Evaluation : Another study focused on the efficacy of the compound against biofilms formed by Staphylococcus aureus. Results indicated that it disrupts biofilm formation at sub-MIC levels, suggesting potential applications in treating infections associated with biofilm-producing bacteria.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol, and what analytical methods validate its purity?

- Methodology :

- Synthetic Routes :

Friedel-Crafts Alkylation : React 3,5-dimethylphenol with 1-bromopentane under basic conditions to introduce the pentoxy group at the 4-position. Protect the hydroxyl group during alkylation to prevent side reactions.

Reduction of Ketone Precursor : Synthesize the corresponding ketone (e.g., 1-(4-n-pentoxy-3,5-dimethylphenyl)ethanone) via acetylation, followed by reduction using NaBH₄ or catalytic hydrogenation .

- Purity Validation :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 255 nm, similar to acetophenone derivatives) to assess purity ≥98% .

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on methine proton (δ ~4.8 ppm for -CH(OH)-) and pentoxy methylene signals (δ ~1.2–1.6 ppm) .

Q. How is the stereochemistry of this compound resolved, and what techniques confirm its configuration?

- Methodology :

- Chiral Resolution : Employ enzymatic kinetic resolution using lipases (e.g., Candida antarctica) to acetylate one enantiomer, leaving the desired (R)- or (S)-alcohol unreacted .

- X-ray Crystallography : For absolute configuration determination, grow single crystals in ethanol/water mixtures and analyze diffraction data (e.g., R factor <0.08) .

Advanced Research Questions

Q. What experimental strategies mitigate low yields in the Friedel-Crafts alkylation step during synthesis?

- Methodology :

- Catalyst Optimization : Use Lewis acids like AlCl₃ or FeCl₃ at controlled temperatures (0–5°C) to enhance regioselectivity for the 4-position.

- In Situ Monitoring : Track reaction progress via TLC (silica gel, hexane:ethyl acetate = 4:1) or GC-MS to identify byproducts (e.g., ortho-substituted isomers).

- Purification : Employ flash chromatography with gradient elution (hexane to ethyl acetate) to isolate the target compound .

Q. How can computational chemistry predict and explain discrepancies in NMR chemical shifts for this compound?

- Methodology :

- DFT Calculations : Optimize the molecular geometry using B3LYP/6-311+G(d,p) basis sets and calculate NMR shifts with GIAO approximation. Compare computed vs. experimental shifts to identify conformational effects (e.g., intramolecular H-bonding altering OH proton shifts) .

- Solvent Effects : Simulate DMSO or CDCl₃ solvent environments using PCM models to improve shift correlation (RMSD <0.2 ppm) .

Q. What biocatalytic approaches improve enantioselective synthesis of this alcohol?

- Methodology :

- Enzyme Screening : Test alcohol dehydrogenases (ADHs) from Lactobacillus spp. for asymmetric reduction of the prochiral ketone precursor.

- Cofactor Recycling : Couple with glucose dehydrogenase (GDH) to regenerate NADPH in situ, enabling >90% enantiomeric excess (ee) .

Q. What are the challenges in characterizing the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via UPLC-PDA. Identify primary degradation products (e.g., oxidation to ketone or ether cleavage).

- pH-Dependent Hydrolysis : Perform kinetic studies in buffered solutions (pH 1–13) to determine hydrolysis rates, with LC-MS/MS identifying hydrolyzed fragments .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s melting point and solubility?

- Methodology :

- Standardized Protocols : Replicate experiments using identical purification methods (e.g., recrystallization from ethanol/water) and DSC for melting point determination.

- Solubility Profiling : Use shake-flask method in triplicate with HPLC quantification to establish reproducible solubility in DMSO, ethanol, and water .

Future Research Directions

Q. What novel applications could leverage the compound’s structural features (e.g., lipophilic pentoxy group)?

- Potential Avenues :

- Drug Delivery : Investigate its use as a prodrug moiety for CNS-targeted therapeutics, leveraging its logP (~3.5) for blood-brain barrier penetration .

- Chiral Ligand Synthesis : Explore derivatives as ligands in asymmetric catalysis, particularly for Pd-catalyzed cross-couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.